molecular formula C26H25N9O2 B5118515 4-[2,2-bis[1-(4-methoxyphenyl)tetrazol-5-yl]ethenyl]-N,N-dimethylaniline

4-[2,2-bis[1-(4-methoxyphenyl)tetrazol-5-yl]ethenyl]-N,N-dimethylaniline

Cat. No.: B5118515
M. Wt: 495.5 g/mol
InChI Key: GBYDAMAMNYHGNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2,2-bis[1-(4-methoxyphenyl)tetrazol-5-yl]ethenyl]-N,N-dimethylaniline is a complex organic compound that features a tetrazole ring and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,2-bis[1-(4-methoxyphenyl)tetrazol-5-yl]ethenyl]-N,N-dimethylaniline typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate. This intermediate is then cyclized using sodium azide to form the tetrazole ring. The final step involves the coupling of the tetrazole derivative with N,N-dimethylaniline under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[2,2-bis[1-(4-methoxyphenyl)tetrazol-5-yl]ethenyl]-N,N-dimethylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[2,2-bis[1-(4-methoxyphenyl)tetrazol-5-yl]ethenyl]-N,N-dimethylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2,2-bis[1-(4-methoxyphenyl)tetrazol-5-yl]ethenyl]-N,N-dimethylaniline involves its interaction with various molecular targets. The tetrazole ring can interact with enzymes and receptors through non-covalent interactions, leading to a range of biological activities. For example, it can inhibit the activity of certain kinases, thereby affecting cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)benzoic acid
  • 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide

Uniqueness

4-[2,2-bis[1-(4-methoxyphenyl)tetrazol-5-yl]ethenyl]-N,N-dimethylaniline is unique due to its dual tetrazole rings and methoxyphenyl groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .

Properties

IUPAC Name

4-[2,2-bis[1-(4-methoxyphenyl)tetrazol-5-yl]ethenyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N9O2/c1-33(2)19-7-5-18(6-8-19)17-24(25-27-29-31-34(25)20-9-13-22(36-3)14-10-20)26-28-30-32-35(26)21-11-15-23(37-4)16-12-21/h5-17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYDAMAMNYHGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C2=NN=NN2C3=CC=C(C=C3)OC)C4=NN=NN4C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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